

Experimental protocol for the synthesis of 3-Nitrobutyrophenone

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Compound of Interest

Compound Name: 3-Nitrobutyrophenone

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Synthesis of 3-Nitrobutyrophenone: An Experimental Protocol

Abstract

This application note provides a detailed experimental protocol for the synthesis of **3-Nitrobutyrophenone**. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of benzene with butyryl chloride to yield butyrophenone. The subsequent step involves the nitration of the butyrophenone intermediate to produce the final product, **3-Nitrobutyrophenone**. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized, and a detailed experimental workflow is provided.

Introduction

Butyrophenones are a class of organic compounds that form the structural basis for many pharmaceuticals, particularly antipsychotic medications. The introduction of a nitro group onto the aromatic ring can serve as a key step in the synthesis of more complex molecules and active pharmaceutical ingredients. This protocol details a reliable method for the synthesis of **3-Nitrobutyrophenone**, a potentially valuable intermediate in medicinal chemistry. The synthesis proceeds through a Friedel-Crafts acylation followed by electrophilic aromatic substitution (nitration).

Experimental Protocols

Part 1: Synthesis of Butyrophenone via Friedel-Crafts Acylation

This procedure outlines the synthesis of butyrophenone from benzene and butyryl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

- Benzene (anhydrous)
- Butyryl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (anhydrous)
- Hydrochloric acid (5% aqueous solution)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask (250 mL)
- Reflux condenser with a drying tube
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle
- Separatory funnel

- Rotary evaporator

Procedure:

- Set up a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube containing calcium chloride, and an addition funnel.
- In a dry fume hood, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of anhydrous dichloromethane to the flask.
- Cool the flask in an ice bath with stirring.
- Add a solution of butyryl chloride (10.65 g, 0.1 mol) in 20 mL of anhydrous dichloromethane to the addition funnel.
- Add the butyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, add benzene (7.81 g, 0.1 mol) dropwise over 30 minutes, again keeping the temperature below 10 °C.
- Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux (approximately 40 °C) for 2 hours.
- Cool the reaction mixture back to 0 °C in an ice bath.
- Slowly and carefully quench the reaction by pouring the mixture over 100 g of crushed ice in a beaker.
- Transfer the mixture to a separatory funnel and add 50 mL of 5% hydrochloric acid. Shake well and separate the layers.
- Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain crude butyrophenone as an oil.
- The product can be purified by vacuum distillation.

Part 2: Synthesis of 3-Nitrobutyrophenone via Nitration

This procedure describes the nitration of butyrophenone using a mixture of nitric acid and sulfuric acid.

Materials:

- Butyrophenone
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Crushed ice
- Deionized water
- Ethanol
- Three-neck round-bottom flask (250 mL)
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice-salt bath
- Büchner funnel and flask

Procedure:

- In a 250 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid (50 mL).
- Cool the flask in an ice-salt bath to between -5 °C and 0 °C with stirring.
- Slowly add butyrophenone (7.41 g, 0.05 mol) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C.
- In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (4.73 g, 0.075 mol) to concentrated sulfuric acid (15 mL) and cool the mixture in an ice bath.
- Add the cold nitrating mixture to the dropping funnel.
- Add the nitrating mixture dropwise to the stirred butyrophenone solution over 30 minutes, maintaining the reaction temperature between -5 °C and 0 °C.
- After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.
- Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
- Allow the ice to melt completely. The crude **3-Nitrobutyrophenone** will precipitate as a solid.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.
- Recrystallize the crude product from ethanol to obtain pure **3-Nitrobutyrophenone**.
- Dry the purified crystals in a desiccator.

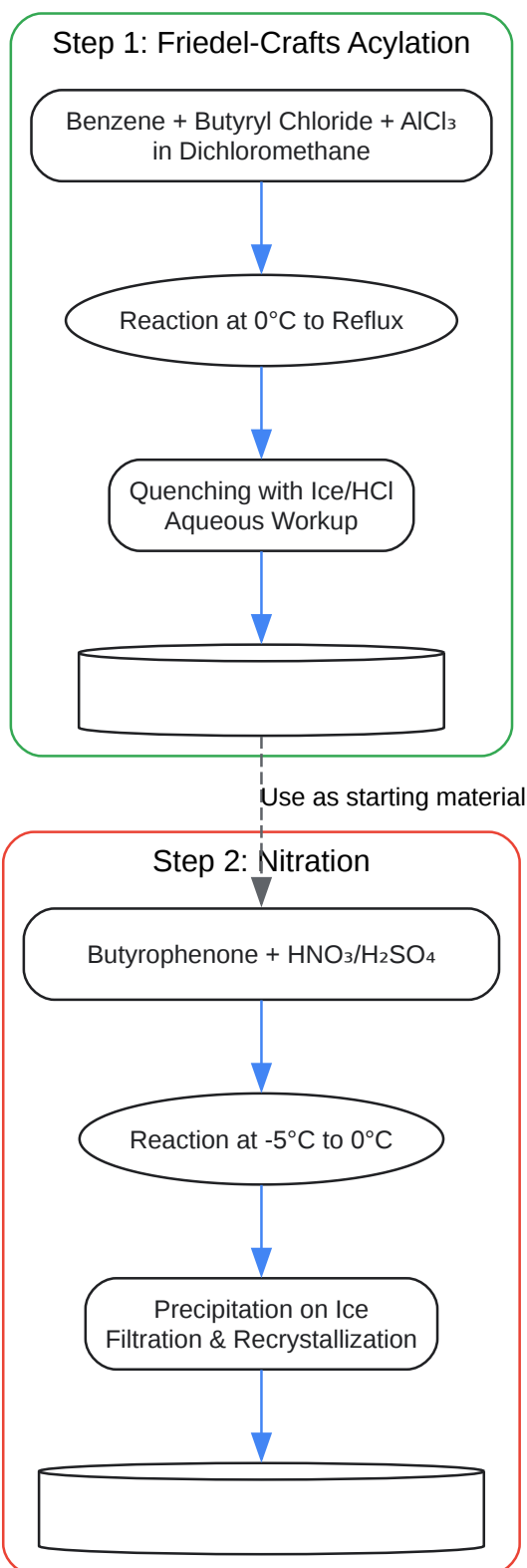
Data Presentation

The following table summarizes the key quantitative data for the synthesis of **3-Nitrobutyrophenone**.

Parameter	Butyrophenone	3-Nitrobutyrophenone
Molecular Formula	C ₁₀ H ₁₂ O	C ₁₀ H ₁₁ NO ₃
Molecular Weight	148.20 g/mol	193.20 g/mol
Appearance	Colorless oil	Yellowish solid
Melting Point	11-14 °C	61 °C[1]
Boiling Point	232.3 °C	271.6 °C (Predicted)[1]
Theoretical Yield	Based on 0.1 mol limiting reagent (14.82 g)	Based on 0.05 mol limiting reagent (9.66 g)
Expected ¹ H NMR (CDCl ₃)	δ 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.95 (t, 2H), 1.75 (sext, 2H), 1.00 (t, 3H)	δ 8.75 (s, 1H), 8.40 (d, 1H), 8.25 (d, 1H), 7.70 (t, 1H), 3.10 (t, 2H), 1.80 (sext, 2H), 1.05 (t, 3H)
Expected ¹³ C NMR (CDCl ₃)	δ 200.5, 137.0, 132.8, 128.5, 128.0, 40.5, 18.0, 13.9	δ 198.5, 148.5, 137.0, 134.0, 129.5, 127.0, 122.5, 41.0, 18.0, 13.8
Expected IR (KBr)	~3060 (Ar C-H), ~2960 (Alkyl C-H), ~1685 (C=O), ~1600, 1450 (C=C) cm ⁻¹	~3100 (Ar C-H), ~2960 (Alkyl C-H), ~1700 (C=O), ~1530 (asym N-O), ~1350 (sym N-O) cm ⁻¹

Note: Expected NMR and IR data are predicted based on the structure and data for similar compounds.

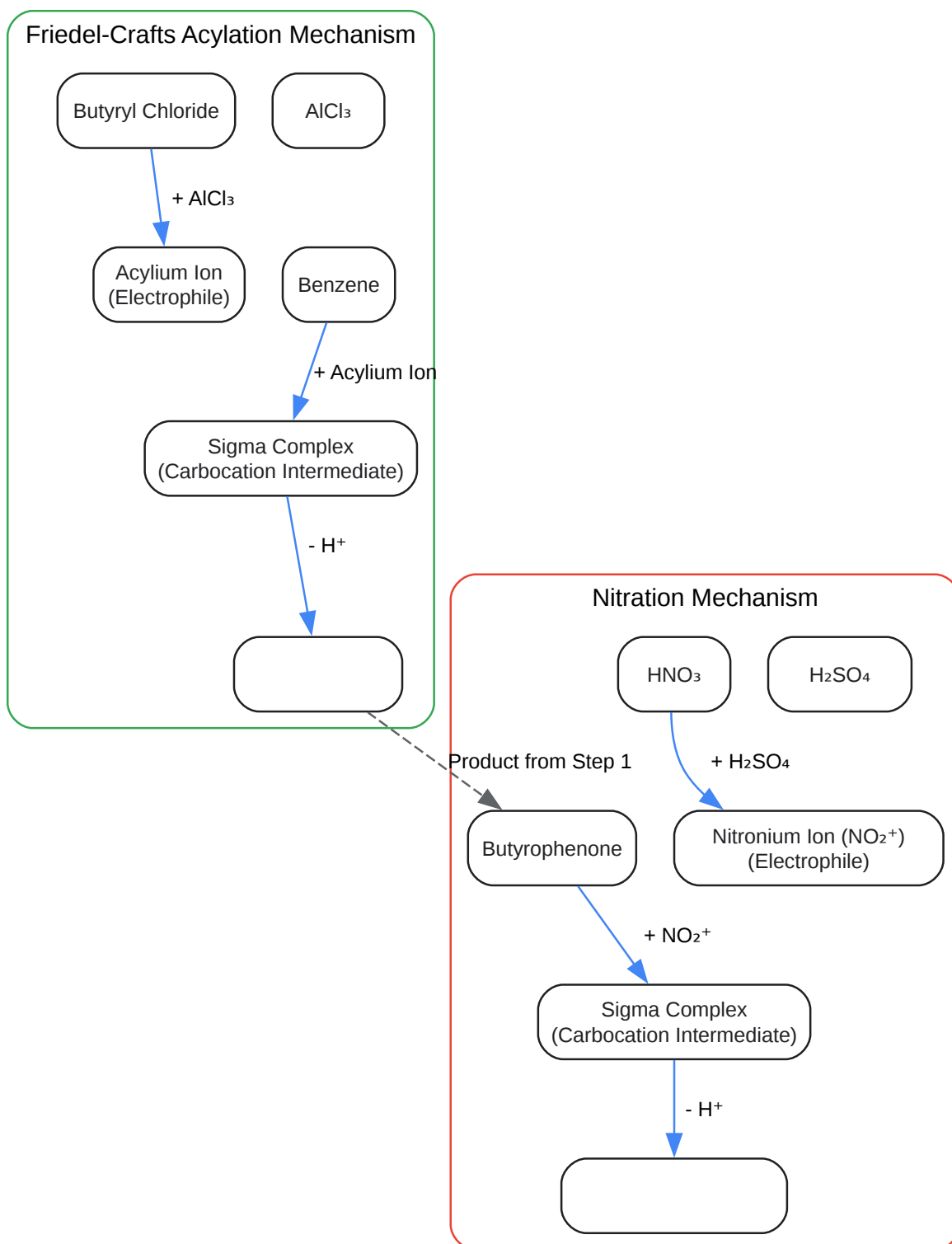
Experimental Workflow Diagram



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Caption: Synthetic workflow for **3-Nitrobutyrophenone**.

Signaling Pathway Diagram



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Caption: Reaction mechanisms for the synthesis of **3-Nitrobutyrophenone**.

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References

- 1. chembk.com [chembk.com]
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